
3-Methoxy-4-(3,4,5-trimethylpyrazol-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-(3,4,5-trimethylpyrazol-1-yl)benzoic acid is an organic compound with the molecular formula C15H18N2O3 It is a derivative of benzoic acid, where the benzene ring is substituted with a methoxy group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(3,4,5-trimethylpyrazol-1-yl)benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting an appropriate diketone with hydrazine or its derivatives under acidic or basic conditions.
Attachment of the Pyrazole Ring to the Benzene Ring: This step involves the coupling of the pyrazole ring with a benzene derivative.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(3,4,5-trimethylpyrazol-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and pyrazolyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methoxy-4-(3,4,5-trimethylpyrazol-1-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(3,4,5-trimethylpyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-(3,4,5-trimethylpyrazol-1-yl)benzoic acid: Similar structure but with different substitution patterns.
3,4,5-Trimethoxybenzoic acid: Lacks the pyrazolyl group but has multiple methoxy groups.
3-Formylphenylboronic acid: Contains a formyl group instead of a methoxy group.
Uniqueness
3-Methoxy-4-(3,4,5-trimethylpyrazol-1-yl)benzoic acid is unique due to the presence of both a methoxy group and a pyrazolyl group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methoxy-4-(3,4,5-trimethylpyrazol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-8-9(2)15-16(10(8)3)12-6-5-11(14(17)18)7-13(12)19-4/h5-7H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCJQWQNRDDCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=C(C=C(C=C2)C(=O)O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
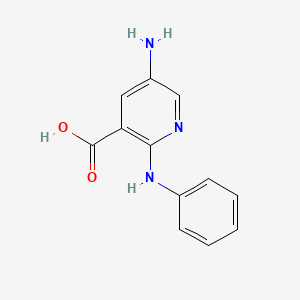
![3-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]propan-1-amine](/img/structure/B7637730.png)
![2-[(4-Bromothiophene-2-carbonyl)amino]acetic acid](/img/structure/B7637744.png)
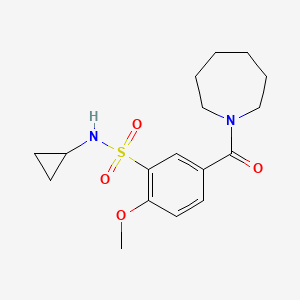
![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]-methylamino]acetic acid](/img/structure/B7637752.png)
![2-[(5-Chloro-2-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B7637757.png)
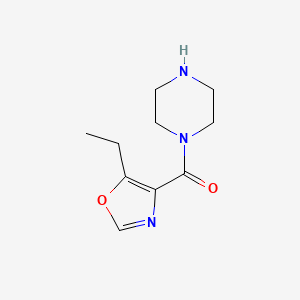
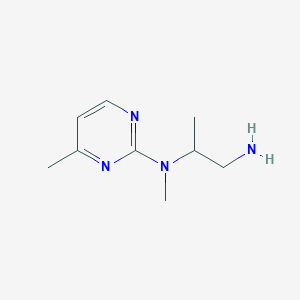
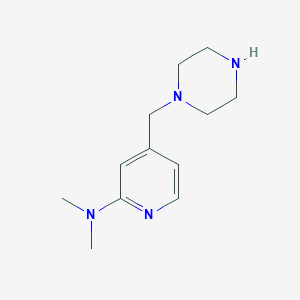
![8-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B7637795.png)
![3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one](/img/structure/B7637806.png)
![N-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1-methylpyrazol-4-amine](/img/structure/B7637807.png)
![N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B7637808.png)
![4-[4-(2-Methoxyphenyl)phenyl]butan-2-amine](/img/structure/B7637813.png)
